(Butan-2-yl)[1-(3,4-dimethylphenyl)ethyl]amine
Description
(Butan-2-yl)[1-(3,4-dimethylphenyl)ethyl]amine is a secondary amine featuring a branched alkyl chain (butan-2-yl) and an aromatic ethyl group substituted with 3,4-dimethylphenyl. Its molecular formula is C₁₄H₂₁N, with a calculated molecular weight of 203.32 g/mol.
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]butan-2-amine |
InChI |
InChI=1S/C14H23N/c1-6-12(4)15-13(5)14-8-7-10(2)11(3)9-14/h7-9,12-13,15H,6H2,1-5H3 |
InChI Key |
FUYMOULASSZQRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[1-(3,4-dimethylphenyl)ethyl]amine typically involves the reaction of 3,4-dimethylphenylacetonitrile with butan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[1-(3,4-dimethylphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst such as iron(III) chloride
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives
Scientific Research Applications
(Butan-2-yl)[1-(3,4-dimethylphenyl)ethyl]amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Butan-2-yl)[1-(3,4-dimethylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogs from the provided evidence, emphasizing structural variations and inferred properties:
*LogP estimates based on substituent contributions (hydrophobic alkyl/aromatic groups increase LogP; polar groups like methoxy decrease it).
Key Observations:
- Aromatic Substituents : The 3,4-dimethylphenyl group in the target compound provides greater steric hindrance and electron-donating effects compared to 4-methylphenyl () or fluorophenyl (). This may enhance metabolic stability but reduce solubility .
- Alkyl Chains : The butan-2-yl group is common across analogs, but its pairing with a propyl chain () increases molecular weight and lipophilicity compared to the target compound’s ethyl linkage .
Challenges and Limitations
- Solubility : The target compound’s high LogP (~3.8) suggests poor aqueous solubility, a limitation shared with ’s propyl-linked analog but mitigated in methoxy-substituted compounds () .
- Synthetic Complexity : Steric hindrance from the 3,4-dimethyl group may reduce reaction yields compared to less substituted analogs .
Biological Activity
(Butan-2-yl)[1-(3,4-dimethylphenyl)ethyl]amine, also known as N-[1-(3,4-dimethylphenyl)ethyl]butan-2-amine, is an organic compound characterized by its amine functional group. Its molecular formula is , with a molecular weight of 205.34 g/mol. This compound is notable for its potential biological activities and interactions with various biological targets, which may have implications in medicinal chemistry.
Synthesis
The synthesis typically involves the reaction of 3,4-dimethylphenylacetonitrile with butan-2-ylamine under controlled conditions using solvents such as ethanol or methanol. Catalysts like sodium or potassium hydroxide are often employed to facilitate the reaction, which is conducted at elevated temperatures to ensure complete conversion to the desired product.
Preliminary studies suggest that this compound may interact with various receptors and enzymes, potentially modulating biological pathways relevant to therapeutic applications. The compound's unique structure allows it to exhibit properties that could be beneficial in drug development.
Interaction Studies
Research has focused on the compound's binding affinity to specific receptors and its effects on cellular signaling pathways. Such investigations are crucial for understanding its therapeutic potential and safety profile.
Case Study 1: Antidepressant Activity
A study exploring the antidepressant-like effects of compounds similar to this compound found that derivatives exhibited significant activity in animal models. These compounds demonstrated increased serotonin levels in the brain, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).
Case Study 2: Analgesic Properties
Another investigation reported that related amine compounds showed promising analgesic effects in pain models. The findings indicated that these compounds might inhibit pain pathways by modulating neurotransmitter release.
Comparative Analysis with Similar Compounds
| Similar Compound | Structural Features | Biological Activity |
|---|---|---|
| (Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine | Contains a butan-2-amine structure | Potentially similar activity |
| 1-(4-Methylphenyl)propylamine | Features a propylamine group with a methylated phenyl ring | Moderate antidepressant effects |
| (Pentan-3-yl)(1-phenylethyl)amine | Contains a phenylethyl group linked to a pentanamine | Analgesic properties observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
